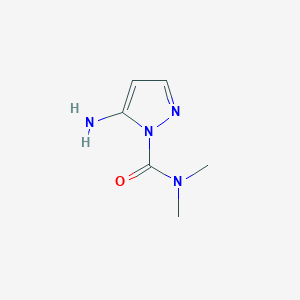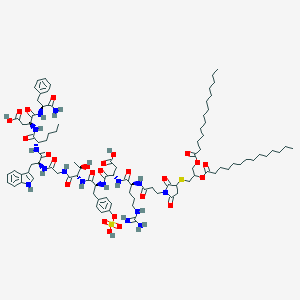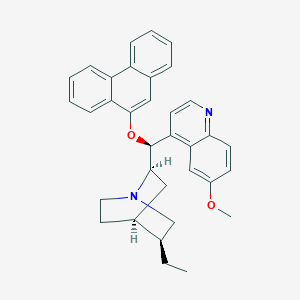![molecular formula C9H7N5S B135678 N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine CAS No. 128009-81-4](/img/structure/B135678.png)
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine, also known as TBN-TA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TBN-TA is a heterocyclic compound that contains both triazole and thiazole rings, making it a unique molecule with diverse properties. In
Mecanismo De Acción
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have a range of biochemical and physiological effects. In cancer research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In infectious disease research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have antibacterial and antifungal properties. In neurological disorder research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize and can be obtained in high purity. N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has also been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to using N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its full potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research related to N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine. One area of interest is the development of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine derivatives with improved therapeutic properties. Another area of interest is the investigation of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine in combination with other therapeutic agents to enhance its efficacy. Additionally, more research is needed to fully understand the mechanism of action of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine and its potential as a therapeutic agent in various fields of medicine.
Métodos De Síntesis
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzothiazole with 4-azidotriazole in the presence of copper (I) iodide as a catalyst. The resulting intermediate is then reduced with sodium borohydride to yield N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine.
Aplicaciones Científicas De Investigación
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have antibacterial and antifungal properties. In neurological disorder research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
128009-81-4 |
|---|---|
Nombre del producto |
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine |
Fórmula molecular |
C9H7N5S |
Peso molecular |
217.25 g/mol |
Nombre IUPAC |
N-(1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H7N5S/c1-2-4-8-7(3-1)12-9(15-8)13-14-5-10-11-6-14/h1-6H,(H,12,13) |
Clave InChI |
ZFHRCLWFWOKFIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NN3C=NN=C3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NN3C=NN=C3 |
Sinónimos |
2-Benzothiazolamine,N-4H-1,2,4-triazol-4-yl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)

![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
